molecular formula C24H44O11 B12321971 (2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-[(6-Cyclohexylhexyl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-[(6-Cyclohexylhexyl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12321971
M. Wt: 508.6 g/mol
InChI Key: WUCWJXGMSXTDAV-UHFFFAOYSA-N
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Description

6-Cyclohexylhexyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is a complex glycoside compound Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexylhexyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of a suitable acceptor with a glucopyranosyl donor. The reaction conditions often include the use of a catalyst such as a Lewis acid to facilitate the formation of the glycosidic bond. The reaction is usually carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound may involve the use of enzymatic glycosylation, where specific enzymes catalyze the transfer of the glucopyranosyl unit to the cyclohexylhexyl group. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexylhexyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the glucopyranosyl unit can be oxidized to form corresponding carbonyl compounds.

    Reduction: The glycosidic bond can be reduced under specific conditions to yield the corresponding alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) can be used to activate the hydroxyl groups for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

6-Cyclohexylhexyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside has several scientific research applications:

    Chemistry: It can be used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.

    Biology: The compound can be used to investigate the role of glycosides in biological systems, including their interactions with enzymes and receptors.

    Industry: It can be used in the synthesis of complex molecules for use in pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-Cyclohexylhexyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The glucopyranosyl unit can bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, the cyclohexylhexyl group can interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclohexylhexyl-4-O-(b-D-glucopyranosyl)-b-D-glucopyranoside: Similar structure but with different stereochemistry.

    6-Cyclohexylhexyl-4-O-(a-D-galactopyranosyl)-b-D-glucopyranoside: Similar structure but with a galactopyranosyl unit instead of a glucopyranosyl unit.

    6-Cyclohexylhexyl-4-O-(a-D-glucopyranosyl)-a-D-glucopyranoside: Similar structure but with different stereochemistry at the anomeric carbon.

Uniqueness

6-Cyclohexylhexyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its specific stereochemistry and the presence of both cyclohexylhexyl and glucopyranosyl units. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O11/c25-12-15-17(27)18(28)20(30)24(33-15)35-22-16(13-26)34-23(21(31)19(22)29)32-11-7-2-1-4-8-14-9-5-3-6-10-14/h14-31H,1-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCWJXGMSXTDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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